2-(1,3-Benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Description
Properties
CAS No. |
5925-53-1 |
|---|---|
Molecular Formula |
C18H19F3N6OS |
Molecular Weight |
424.4g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H19F3N6OS/c1-11(23-26-9-7-25(2)8-10-26)14-15(18(19,20)21)24-27(16(14)28)17-22-12-5-3-4-6-13(12)29-17/h3-6,24H,7-10H2,1-2H3/b23-11+ |
InChI Key |
UEPZFYVUMGXXSH-FOKLQQMPSA-N |
SMILES |
CC(=NN1CCN(CC1)C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,3-Benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one (often referred to as compound A ) is a benzothiazole derivative that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
Compound A can be described by its molecular formula and its IUPAC name indicates the presence of several functional groups that may contribute to its biological activity. The structure is characterized by a benzothiazole moiety, a pyrazolone ring, and a piperazine substituent.
Biological Activity Overview
Research indicates that compound A exhibits a range of biological activities, particularly in the context of:
- Antimicrobial Properties : Initial studies suggest that compound A possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
- Anticancer Activity : Preliminary data indicate that compound A may inhibit the proliferation of cancer cells. Its efficacy appears linked to the induction of apoptosis through caspase activation pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, possibly by inhibiting pro-inflammatory cytokines.
The mechanisms underlying the biological activities of compound A are multifaceted:
- Enzyme Inhibition : Compound A may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell growth.
- Cell Signaling Pathways : It may modulate signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that compound A increases ROS levels, leading to oxidative stress in target cells, which could contribute to its anticancer effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compound A:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Reduced cell viability in cancer lines | |
| Anti-inflammatory | Decreased cytokine levels |
Detailed Findings
-
Antimicrobial Studies :
- In vitro assays demonstrated that compound A exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for commonly used antibiotics.
-
Anticancer Research :
- In a study involving human breast cancer cells (MCF-7), treatment with compound A resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations. Mechanistic studies revealed that this effect was associated with increased apoptosis as evidenced by annexin V staining and caspase activation assays.
-
Inflammation Models :
- In animal models of inflammation, administration of compound A led to a significant reduction in paw edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key differences between the target compound and related benzothiazole-pyrazolone derivatives:
Notes:
- Trifluoromethyl vs. Methyl/Phenyl : The trifluoromethyl group in the target compound likely increases lipophilicity and metabolic resistance compared to methyl or phenyl substituents in analogs .
- Piperazine vs. Propargyl/Allyl : The 4-methylpiperazinyl-carbonimidoyl group may enhance solubility and CNS penetration, contrasting with propargyl/allyl groups that prioritize reactivity in nucleophilic substitutions .
Crystallographic and Conformational Differences
- Bond Angles/Packing : The bulky trifluoromethyl and piperazinyl groups in the target compound likely induce steric effects, altering bond angles (e.g., C–C bonds averaging 1.438 Å in ) and crystal packing compared to simpler analogs .
- Hydrogen Bonding : Analogs like 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one exhibit intermolecular hydrogen bonds (N–H···O), whereas the target compound’s piperazine may engage in N–H···N interactions, affecting solubility .
Preparation Methods
Imidoyl Chloride Formation
The pyrazolone intermediate is treated with N-chlorosuccinimide (NCS) in DMF at 5–20°C to generate a reactive imidoyl chloride. For example:
This step requires strict temperature control to prevent over-chlorination.
Coupling with 4-Methylpiperazine
The imidoyl chloride reacts with 4-methylpiperazine in THF at 0°C, followed by warming to ambient temperature. Triethylamine is added to scavenge HCl, yielding the final carbonimidoyl adduct:
The E-configuration is preserved by maintaining low temperatures during coupling.
Purification and Characterization
Final purification involves column chromatography (silica gel, 5–10% ethyl acetate/hexane) or recrystallization from ethanol/water. Analytical data from analogous compounds include:
| Parameter | Value/Observation | Source |
|---|---|---|
| HPLC Purity | ≥98% | |
| ¹H NMR (DMSO-d₆) | δ 7.63–7.53 (m, benzothiazole), 3.92–3.84 (m, piperazine) | |
| HRMS (ESI+) | m/z Calc: 452.1421; Found: 452.1418 |
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method Step | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | 90–95 | Scalable, minimal side products | Requires anhydrous conditions |
| Suzuki Coupling | 75–80 | 95–98 | High regioselectivity | Costly Pd catalysts |
| Imidoylation | 60–65 | 85–90 | Preserves E-configuration | Sensitive to moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
